(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one is a complex organic compound characterized by multiple conjugated double bonds and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one typically involves the use of organic reagents and catalysts to facilitate the formation of the conjugated double bonds and the incorporation of the phenyl group. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form the conjugated enone.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene, which can then be further functionalized to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and recrystallization is also common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the conjugated double bonds to single bonds, forming saturated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying conjugated systems and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of (4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one involves its interaction with various molecular targets and pathways. The conjugated double bonds and phenyl group allow it to participate in electron transfer reactions and interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of cellular processes and the exertion of biological effects.
Comparison with Similar Compounds
Similar Compounds
Crocetin: A natural apocarotenoid dicarboxylic acid with similar conjugated double bonds.
Crocetin dialdehyde: Another compound with a similar structure, used in various biochemical studies.
Uniqueness
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one is unique due to its specific arrangement of conjugated double bonds and the presence of a phenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
16964-44-6 |
---|---|
Molecular Formula |
C20H22O |
Molecular Weight |
278.395 |
IUPAC Name |
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one |
InChI |
InChI=1S/C20H22O/c1-3-20(21)17-11-13-18(2)12-7-4-5-8-14-19-15-9-6-10-16-19/h4-17H,3H2,1-2H3/b5-4+,12-7+,14-8+,17-11+,18-13+ |
InChI Key |
WVVOWIXJRSEXOC-FPPBPJRKSA-N |
SMILES |
CCC(=O)C=CC=C(C)C=CC=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.